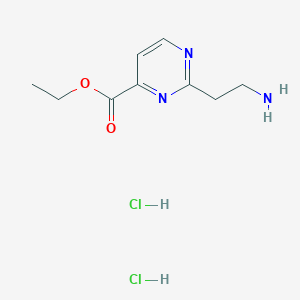
Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate;dihydrochloride is a chemical compound with the CAS Number: 2411227-39-7 . It has a molecular weight of 268.14 . The IUPAC name for this compound is ethyl 2- (2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O2.2ClH/c1-2-14-9(13)7-4-6-11-8(12-7)3-5-10;;/h4,6H,2-3,5,10H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
- Pyrimidines, including derivatives like Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate, exhibit anti-inflammatory effects. These compounds inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins .
- Researchers have identified novel 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides as NF-κB and AP-1 inhibitors, which also reduce IL-2 and IL-8 levels .
- Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate derivatives have been investigated for their antitrypanosomal properties. These compounds were synthesized from acyclic starting materials and showed promise against trypanosomal parasites .
- The pyrimidine scaffold, due to its structural diversity and synthetic accessibility, finds applications in various therapeutic areas:
- Researchers utilize pyrimidines, including Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate, in chemical synthesis and material science. These compounds serve as building blocks for various organic molecules and materials .
Anti-Inflammatory Properties
Antitrypanosomal Activity
Broad Therapeutic Applications
Chemical Synthesis and Material Science
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)7-4-6-11-8(12-7)3-5-10;;/h4,6H,2-3,5,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCWIUBESWVUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2513514.png)
![{3-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B2513516.png)
![(1S,2R,6S,7R)-3,5-dioxa-4lambda4-thiatricyclo[5.2.1.02,6]dec-8-ene 4-oxide](/img/structure/B2513517.png)


![7-(4-benzylpiperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2513525.png)

![(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2513528.png)
![3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2513529.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2513530.png)
